Isopropyl Ester de Perindoprilat

Vue d'ensemble

Description

Perindoprilat Isopropyl Ester is a derivative of perindoprilat, which is the active metabolite of perindopril, an angiotensin-converting enzyme inhibitor. This compound is primarily used in the treatment of hypertension and heart failure by inhibiting the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure .

Applications De Recherche Scientifique

Perindoprilat Isopropyl Ester has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Perindoprilat Isopropyl Ester, also known as Perindopril, is primarily targeted towards the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure .

Mode of Action

Perindopril is a prodrug that is metabolized in the liver to perindoprilat, its active metabolite . Perindoprilat acts as a competitive inhibitor of ACE . It prevents the conversion

Analyse Biochimique

Biochemical Properties

Perindoprilat Isopropyl Ester is involved in biochemical reactions as it is metabolized in the liver to perindoprilat, its active metabolite . Perindoprilat is a potent, competitive inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I (ATI) to angiotensin II (ATII) . This interaction with ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure .

Cellular Effects

Perindoprilat Isopropyl Ester, through its active metabolite perindoprilat, has significant effects on various types of cells and cellular processes. It lowers blood pressure by antagonizing the effect of the RAAS . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Perindoprilat Isopropyl Ester involves its conversion to perindoprilat, which competes with ATI for binding to ACE and inhibits the enzymatic proteolysis of ATI to ATII . This results in decreased ATII levels in the body, which in turn decreases blood pressure by inhibiting the pressor effects of ATII .

Temporal Effects in Laboratory Settings

The effects of Perindoprilat Isopropyl Ester change over time in laboratory settings. It is extensively metabolized, with only 4-12% of the dose recovered in urine following oral administration . Six metabolites have been identified: perindoprilat, perindopril glucuronide, perindoprilat glucuronide, a perindopril lactam, and two perindoprilat lactams . Only perindoprilat is pharmacologically active .

Metabolic Pathways

Perindoprilat Isopropyl Ester is involved in metabolic pathways that include the conversion of perindopril to perindoprilat in the liver . This process involves the interaction with enzymes in the liver and is a key part of the RAAS .

Transport and Distribution

The transport and distribution of Perindoprilat Isopropyl Ester within cells and tissues involve its metabolism in the liver to perindoprilat

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Perindoprilat Isopropyl Ester involves the esterification of perindoprilat with isopropyl alcohol. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid group to the ester .

Industrial Production Methods: In industrial settings, the production of Perindoprilat Isopropyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions: Perindoprilat Isopropyl Ester undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Hydrolysis: This reaction involves the cleavage of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of perindoprilat and isopropyl alcohol.

Oxidation: Perindoprilat Isopropyl Ester can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester into an alcohol

Major Products Formed:

Hydrolysis: Perindoprilat and isopropyl alcohol.

Oxidation: Oxidized derivatives of perindoprilat.

Reduction: Alcohol derivatives of perindoprilat.

Comparaison Avec Des Composés Similaires

Perindopril: The parent compound of Perindoprilat Isopropyl Ester, used as a prodrug that is metabolized to perindoprilat in the body.

Enalaprilat: Another angiotensin-converting enzyme inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Lisinopril: A non-esterified angiotensin-converting enzyme inhibitor with a longer half-life compared to perindoprilat

Uniqueness: Perindoprilat Isopropyl Ester is unique due to its esterified form, which may offer different pharmacokinetic properties such as improved bioavailability or altered metabolic pathways compared to its non-esterified counterparts .

Activité Biologique

Perindoprilat isopropyl ester is a significant compound in the pharmacological treatment of hypertension and heart failure, primarily functioning as an angiotensin-converting enzyme (ACE) inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic effects, supported by data tables and relevant case studies.

Perindoprilat is the active metabolite of perindopril, a prodrug that undergoes hydrolysis to exert its effects. It inhibits ACE, which catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing angiotensin II levels, perindoprilat leads to vasodilation, decreased blood pressure, and reduced workload on the heart.

Key Mechanisms:

- ACE Inhibition : Perindoprilat competes with angiotensin I for binding to ACE, effectively blocking its activity.

- Increased Plasma Renin Activity : The inhibition of angiotensin II results in increased renin release due to loss of negative feedback.

- Improved Vascular Function : Studies indicate that perindoprilat can reverse vascular abnormalities associated with hypertension.

Pharmacokinetics

The pharmacokinetic profile of perindoprilat is crucial for understanding its efficacy and safety.

| Parameter | Value |

|---|---|

| Absorption | Rapid; peak plasma at 1 hour |

| Bioavailability | 20% for perindoprilat |

| Half-life | 30-120 hours |

| Protein Binding | 10-20% |

| Metabolism | Hydrolyzed to active metabolite |

| Elimination | 4-12% excreted unchanged in urine |

Antihypertensive Effects

Clinical studies have demonstrated that perindoprilat significantly reduces systolic and diastolic blood pressure in hypertensive patients. A meta-analysis indicated that doses ranging from 4 to 8 mg daily effectively lower blood pressure while improving arterial compliance and reducing left ventricular mass index.

Case Studies

- Hypertensive Patients with Heart Failure : A study involving patients with mild to moderate heart failure showed that treatment with perindoprilat improved cardiac output and reduced hospitalizations due to heart failure exacerbations.

- Elderly Patients : In a cohort study involving elderly patients, perindoprilat was found to be effective in managing hypertension without increasing the risk of adverse events compared to other ACE inhibitors.

Adverse Effects

While generally well-tolerated, perindoprilat can cause side effects typical of ACE inhibitors, such as:

- Cough (most common)

- Hyperkalemia

- Angioedema

Propriétés

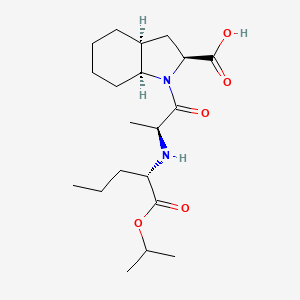

IUPAC Name |

(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-oxo-1-propan-2-yloxypentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N2O5/c1-5-8-15(20(26)27-12(2)3)21-13(4)18(23)22-16-10-7-6-9-14(16)11-17(22)19(24)25/h12-17,21H,5-11H2,1-4H3,(H,24,25)/t13-,14-,15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIYXTQJLBUCRQ-WOYTXXSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OC(C)C)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)OC(C)C)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356837-89-2 | |

| Record name | Perindoprilat isopropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356837892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PERINDOPRILAT ISOPROPYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/716M4EVF1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.